N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-6-7-21-10-13)17-9-14-8-15(19-11-18-14)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJFXPAWKAGBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide typically involves the condensation of 6-phenylpyrimidin-4-ylmethylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.
Chemical Reactions Analysis
N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
The following analysis compares N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide with three structurally related furan-3-carboxamide derivatives, focusing on structural features , synthetic methodologies , and physicochemical implications .
Structural and Functional Group Analysis
Key Observations :
- The target compound’s pyrimidine-phenyl moiety distinguishes it from analogs with isoxazole, thiophene, or polycyclic groups.
- The dibenzo[a,d]cycloheptenyl group in creates steric bulk, which may reduce solubility but stabilize crystal packing via hydrogen bonds .
Key Observations :
- The target compound’s synthesis likely employs similar amide-coupling strategies (e.g., HBTU/HATU in DMF), as seen in and .
- Extended reaction times (e.g., 3 days for , Compound 2) may reflect steric challenges or electronic deactivation in bulkier substrates .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : The dibenzo[a,d]cycloheptenyl analog () exhibits N–H···O hydrogen bonds in its crystal structure, a feature likely shared by the target compound due to its amide group . Such interactions may influence solubility and solid-state stability.
- Lipophilicity: The phenylpyrimidine group in the target compound is more lipophilic than the diethylaminophenyl () or thiophene () groups, which could affect membrane permeability.
Biological Activity
N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a pyrimidine moiety, and a carboxamide functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | Contributes to aromatic properties and biological activity. |
| Pyrimidine Moiety | Enhances interaction with biological targets. |
| Carboxamide Group | Involved in molecular interactions with enzymes/receptors. |
The unique combination of these structural elements positions this compound as a candidate for various therapeutic applications.
Preliminary studies suggest that this compound interacts with specific molecular targets, such as enzymes or receptors. These interactions may lead to the inhibition or modulation of their activity, triggering biochemical pathways that could result in therapeutic effects such as:
- Anti-inflammatory Activity: The compound may inhibit pathways associated with inflammation.
- Anticancer Activity: Similar compounds have demonstrated significant anticancer properties, indicating potential efficacy against various cancer cell lines.
- Antimicrobial Effects: Its structural similarities to other biologically active compounds suggest possible antimicrobial activity.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity in vitro. For instance, enzyme inhibition assays have shown that the compound can effectively inhibit specific targets involved in disease pathways. These findings are crucial for understanding its therapeutic potential.
Case Studies
-
Anticancer Activity:
A study investigating the anticancer properties of similar pyrimidine-based compounds found that they effectively inhibited cell proliferation in various cancer cell lines, suggesting that this compound may possess similar capabilities. -
Anti-inflammatory Effects:
Another study explored the anti-inflammatory effects of compounds containing furan and pyrimidine moieties, revealing significant reductions in inflammatory markers in treated cells . -
Antimicrobial Properties:
Research on related compounds demonstrated effective antimicrobial activity against several bacterial strains, hinting at the potential for this compound to exhibit similar effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | Contains a triazole core | Potentially different due to triazole |
| N-methyl-N-(2-hydroxyquinolin-4-yl)methyl-furan carboxamide | Incorporates a quinoline structure | Different pharmacological profile |
| 4-(3,4-dimethoxyphenyl)-3,6-dimethylquinolin derivatives | Known for potent anticancer properties | Demonstrated significant anticancer effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and amide coupling are common. For example, related carboxamide derivatives are synthesized using Pd(OAc)₂ with phosphine ligands (e.g., 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) in tert-butanol/toluene under argon . Optimize yields by adjusting catalysts (e.g., KOtert-Bu as a base) and reaction temperatures (e.g., 363 K for 4 hours). Purification via flash chromatography (hexane/ethyl acetate) is recommended .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 173 K. Data refinement employs SHELXL for small-molecule crystallography, with hydrogen atoms placed in calculated positions and displacement parameters constrained . Key metrics include R-factor (<0.05) and Z = 4 for monoclinic P2₁/c symmetry .
Q. What preliminary assays are used to evaluate biological activity?
- Methodology : Screen for enzyme inhibition (e.g., p38 MAP kinase) using kinase assays with recombinant proteins. For analogs, IC₅₀ values are determined via fluorescence polarization or radiometric assays . Structural analogs show activity by stabilizing intramolecular hydrogen bonds (e.g., N17–H17···O16), which can guide target validation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding patterns) be resolved?
- Methodology : Use SHELXL’s refinement tools to model anisotropic displacement parameters and validate hydrogen bonds via Fourier difference maps. For example, intramolecular interactions like C21–H21···O26 (2.66 Å) stabilize conformations, while intermolecular bonds (N24–H24···O26) form layered structures. Cross-validate with density functional theory (DFT) calculations to resolve geometric ambiguities .
Q. What strategies optimize reaction yields for structurally similar carboxamides?
- Methodology : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (KOtert-Bu vs. Cs₂CO₃) to enhance coupling efficiency. For low-yielding steps (e.g., 17.2% in dibenzosuberone derivatives), employ microwave-assisted synthesis to reduce reaction times and improve purity . Continuous-flow reactors may also minimize side-product formation .
Q. How does molecular conformation influence biological target interactions?
- Methodology : Analyze dihedral angles (e.g., 54.53° between aromatic rings) and hydrogen-bonding networks to predict binding modes. For example, furan-3-carboxamide derivatives inhibit enzymes like PrpC (IC₅₀ = 4.0 µM) by aligning electron-withdrawing groups (e.g., trifluoromethyl) with active-site residues . Molecular docking (AutoDock Vina) and MD simulations can validate these interactions .
Q. What analytical techniques validate purity and stability under varying conditions?
- Methodology : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) confirm chemical integrity. Stability studies in DMSO or aqueous buffers (pH 4–9) at 298 K assess degradation pathways. For analogs, differential scanning calorimetry (DSC) identifies polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
